molecular formula C11H21NO2 B13503034 tert-butyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate

tert-butyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate

Cat. No.: B13503034
M. Wt: 199.29 g/mol
InChI Key: JEHAUNNKMLRNLQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the pyrrolidine ring, and a carboxylate group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate typically involves the reaction of 4,4-dimethylpyrrolidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the carboxylate group.

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and stability .

Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions makes it a valuable tool in the synthesis of complex peptides and proteins .

Medicine: The compound is investigated for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • tert-Butyl (3R)-4-methylpyrrolidine-3-carboxylate
  • tert-Butyl (3R)-4,4-diethylpyrrolidine-3-carboxylate
  • tert-Butyl (3R)-4,4-dimethylpyrrolidine-2-carboxylate

Comparison: tert-Butyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate is unique due to the presence of two methyl groups at the 4-position of the pyrrolidine ring. This structural feature provides increased steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate

InChI

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-6-12-7-11(8,4)5/h8,12H,6-7H2,1-5H3/t8-/m1/s1

InChI Key

JEHAUNNKMLRNLQ-MRVPVSSYSA-N

Isomeric SMILES

CC1(CNC[C@@H]1C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CNCC1C(=O)OC(C)(C)C)C

Origin of Product

United States

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